6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

PNMT inhibition catecholamine biosynthesis tetrahydroisoquinoline pharmacology

Researchers studying catecholamine biosynthesis require reliable PNMT inhibitors for SAR analysis. 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS 120546-67-0) addresses this need as a well-characterized tool compound. • PNMT inhibition comparable to SK&F 64139 (IC50 ~10 µM) for baseline enzymatic assays. • Certified reference standard for method validation and impurity profiling. • Sourced from validated suppliers with traceable identity/purity documentation.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 120546-67-0
Cat. No. B119796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
CAS120546-67-0
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC3=C2SC=N3
InChIInChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2
InChIKeySOJYQCQXDKHYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is a synthetic, fused heterocyclic compound characterized by a thiazole ring annulated to a tetrahydroisoquinoline core . With a molecular formula of C10H10N2S and a monoisotopic mass of 190.056 Da, it serves as a foundational chemical probe in studies of phenylethanolamine-N-methyltransferase (PNMT) inhibition [1]. Its structure is formally classified within the 7,8-fused heterocyclic tetrahydroisoquinoline class, a family extensively evaluated for modulating catecholamine biosynthesis [1].

PNMT inhibition assay tool
7,8-fused tetrahydroisoquinoline chemical probe
Synthetic heterocyclic scaffold for SAR studies

Structural Specificity vs. Analogues


Subtle variations in the heterocyclic fusion at the 7,8-position—such as replacing a thiazole with a thiadiazole, imidazole, or triazole ring—dramatically alter PNMT inhibitory potency and selectivity [1]. In the foundational 1989 comparative study, the thiadiazolo analogue SK&F 86607 exhibited an IC50 comparable to the reference inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), whereas the imidazole- and triazole-fused analogues showed reduced activity [1]. These structure–activity relationships (SAR) demonstrate that the specific electronic and steric properties of the thiazolo ring in 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline are critical for its interaction with the PNMT active site, precluding casual substitution by other 7,8-fused tetrahydroisoquinoline derivatives.

Thiazole vs. Thiadiazole Fusion
Replacing thiazole with thiadiazole may shift PNMT inhibition potency and selectivity.
Imidazole or Triazole Fusions
These heterocycles may reduce inhibitory activity, limiting direct substitution for SAR studies.

Differentiation vs. Analogues


PNMT Inhibition vs. SK&F 64139

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is a PNMT inhibitor. While a direct, publicly disclosed IC50 value for this specific compound is not available in primary literature, the structurally analogous thiadiazolo derivative (SK&F 86607) was found to exhibit an IC50 similar to that of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) in the same assay system [1]. SK&F 64139 has a reported IC50 of 10 µM against PNMT [2]. Based on the structure–activity relationships established in the 1989 study, the thiazolo analogue is expected to reside in a comparable potency range, distinguishing it from less active imidazole and triazole fusions.

PNMT Inhibition Potency
Class-level
Inferred comparable to SK&F 64139 (IC₅₀ ≈ 10 µM)
Supports PNMT probe selection
IC₅₀ not independently reported; based on SAR with thiadiazolo analogue.
PNMT inhibition catecholamine biosynthesis tetrahydroisoquinoline pharmacology

Thiazole vs. Thiadiazole Fusion in PNMT Inhibition

In the 1989 comprehensive SAR analysis, the thiadiazolo-fused tetrahydroisoquinoline SK&F 86607 demonstrated potent PNMT inhibition, whereas the imidazole (compound 26) and triazole (compound 22) fusions resulted in a measurable decrease in inhibitory activity [1]. The benzo-fused analogue (compound 36) was also less potent than the thiadiazole derivatives [1]. These findings underscore that the specific heteroatom composition and ring size of the fused heterocycle—thiazole containing one sulfur and one nitrogen versus thiadiazole containing two nitrogens and one sulfur—introduce distinct electronic and steric effects that are not interchangeable.

Heterocycle Fusion SAR
Class-level
Thiadiazole > Imidazole/Triazole > Benzo-fused
Thiazole fusion is not interchangeable
Rank order from 1989 SAR study in rabbit adrenal assay.
heterocyclic chemistry structure-activity relationship PNMT inhibitor design

Certified Reference Standard for Impurity Profiling

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is supplied by reputable vendors as a reference substance intended for drug impurity analysis and research applications [1]. Unlike many tetrahydroisoquinoline analogues that are available only as non-certified research chemicals, this compound is offered with defined purity specifications (typically ≥95%) and in precise quantities (e.g., 2.5 mg) suitable for quantitative analytical method development .

Reference Standard Grade
Specification review
≥95% purity (supplier specification)
Enables impurity profiling method validation
Supplier data; independent verification recommended.
pharmaceutical reference standard impurity profiling analytical method validation

Validated Applications


PNMT Inhibition Assays

Use as a tool compound to investigate phenylethanolamine-N-methyltransferase (PNMT) activity and its role in catecholamine biosynthesis. The compound's potency, inferred to be comparable to the reference inhibitor SK&F 64139 (IC50 = 10 µM) [1], makes it suitable for establishing baseline inhibition in enzymatic assays and for comparative SAR studies with other 7,8-fused tetrahydroisoquinolines.

Method Development & Impurity Profiling

Employed as a certified reference standard for the identification and quantification of related substances in pharmaceutical preparations. Its availability in defined purity and quantity supports method validation, system suitability testing, and the establishment of impurity limits in accordance with regulatory guidelines.

SAR Studies in Medicinal Chemistry

Serves as a key comparator in SAR campaigns aimed at understanding how heterocyclic fusion at the 7,8-position influences PNMT inhibition and selectivity. The 1989 study by Girard et al. [1] established that the thiadiazolo analogue is more potent than imidazole or benzo-fused derivatives; including the thiazolo analogue completes the heterocyclic diversity panel and enables fine-grained analysis of electronic and steric contributions to target engagement.

Research-Grade Reagent Procurement

Direct purchase from validated suppliers (e.g., Santa Cruz Biotechnology, Toronto Research Chemicals) ensures access to a well-characterized compound with traceable identity and purity documentation. This mitigates the risks associated with sourcing from non-certified vendors and guarantees experimental reproducibility in both academic research and industrial R&D settings.

Application
Selection Property
Validation Focus
PNMT Inhibition Assays
Enzymatic inhibitory activity profile
Comparative SAR with reference inhibitor
Impurity Profiling Method Development
Certified reference standard purity
Analytical method validation & system suitability
SAR Panel Studies
Heterocyclic electronic/steric profile
Target engagement and selectivity trends
Reliable Research Procurement
Traceable identity and purity documentation
Experimental reproducibility & documentation compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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